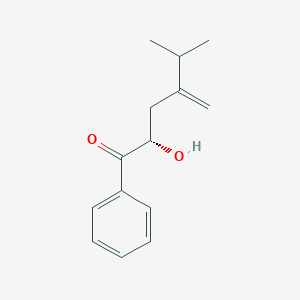
N-(4-Ethylphenyl)-N-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)-N-propylurea is an organic compound characterized by the presence of a urea functional group attached to a 4-ethylphenyl and a propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-propylurea typically involves the reaction of 4-ethylphenyl isocyanate with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
4-Ethylphenyl isocyanate+Propylamine→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethylphenyl)-N-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylphenyl group.
Reduction: Reduced forms of the urea group, potentially leading to amines.
Substitution: Substituted urea derivatives with various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The mechanism of action of N-(4-Ethylphenyl)-N-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethylphenyl and propyl groups may contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methylphenyl)-N-propylurea
- N-(4-Ethylphenyl)-N-methylurea
- N-(4-Ethylphenyl)-N-butylurea
Uniqueness
N-(4-Ethylphenyl)-N-propylurea is unique due to the specific combination of the 4-ethylphenyl and propyl groups attached to the urea moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
447429-22-3 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-1-propylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-9-14(12(13)15)11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,15) |
InChI-Schlüssel |
GROLWDJFFMBIQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C1=CC=C(C=C1)CC)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)

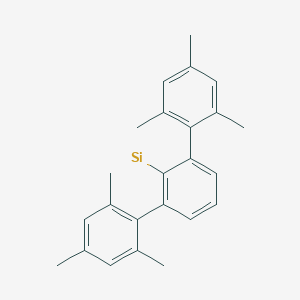
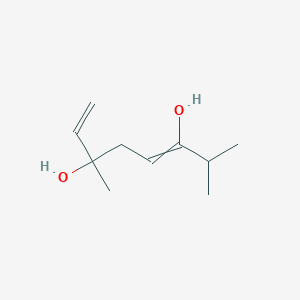
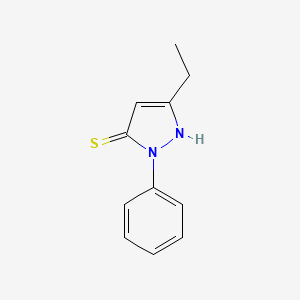
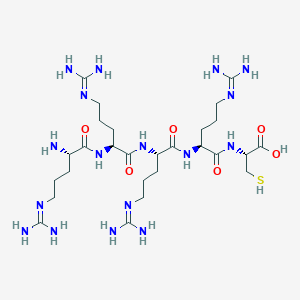
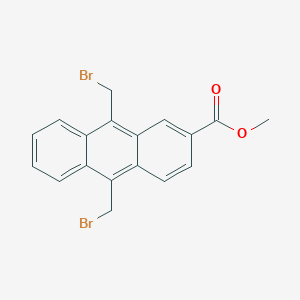

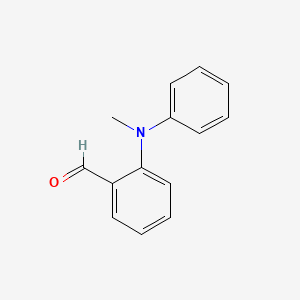
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
